molecular formula C22H24N2O2 B2848351 1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1448052-95-6

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No. B2848351
CAS RN: 1448052-95-6
M. Wt: 348.446
InChI Key: VAEDQPNDEXRVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methoxy-2-(o-tolyl)ethyl)-3-(naphthalen-1-ylmethyl)urea, commonly known as MTNU, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in the field of cancer research. MTNU belongs to the family of urea derivatives and has been found to exhibit potent anti-proliferative activity against various cancer cell lines.

Mechanism of Action

The exact mechanism of action of MTNU is not fully understood. However, it has been suggested that MTNU may inhibit the activity of topoisomerase II, which is an enzyme that plays a crucial role in DNA replication and repair. Inhibition of topoisomerase II can lead to DNA damage and cell death. MTNU has also been shown to induce oxidative stress in cancer cells, which can further contribute to cell death.
Biochemical and Physiological Effects:
MTNU has been found to exhibit potent anti-proliferative activity against cancer cells, while showing minimal toxicity towards normal cells. This selectivity makes MTNU a promising candidate for cancer therapy. MTNU has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One of the major advantages of MTNU is its potent anti-proliferative activity against cancer cells. This makes it a promising candidate for cancer therapy. However, the synthesis of MTNU is relatively complex, which may limit its widespread use in lab experiments. Additionally, the exact mechanism of action of MTNU is not fully understood, which may hinder its further development as a cancer therapy.

Future Directions

There are several future directions for MTNU research. One direction is to further elucidate the mechanism of action of MTNU. This will help in the development of more potent and selective analogs of MTNU. Another direction is to study the pharmacokinetics and pharmacodynamics of MTNU in vivo. This will help in the development of effective dosing regimens for MTNU. Additionally, the combination of MTNU with other anti-cancer agents may enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems for MTNU may improve its bioavailability and reduce its toxicity.

Synthesis Methods

The synthesis of MTNU involves the reaction of 1-(2-methoxy-2-(o-tolyl)ethyl)-3-naphthaldehyde with benzyl isocyanate in the presence of a catalyst. The resulting intermediate is then treated with ammonium acetate to yield MTNU. The overall yield of the synthesis process is reported to be around 40%.

Scientific Research Applications

MTNU has been extensively studied for its potential application in cancer research. It has been found to exhibit potent anti-proliferative activity against various cancer cell lines, including breast, lung, and colon cancer. MTNU has also been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is often disrupted in cancer cells.

properties

IUPAC Name

1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2/c1-16-8-3-5-12-19(16)21(26-2)15-24-22(25)23-14-18-11-7-10-17-9-4-6-13-20(17)18/h3-13,21H,14-15H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEDQPNDEXRVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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